molecular formula C21H26N4O3 B2468211 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea CAS No. 1226447-90-0

1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea

Cat. No.: B2468211
CAS No.: 1226447-90-0
M. Wt: 382.464
InChI Key: YLVXJFAKWDYDOF-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic urea derivative designed for research use. Compounds within the 1-aryl-3-arylurea chemical class have been identified as key scaffolds in medicinal chemistry and are investigated for their potential to modulate various biological pathways . The structure of this compound, which integrates a butoxyphenyl group and a piperazinone-containing phenyl ring, suggests it may be of interest for studying protein-protein interactions or enzyme inhibition. Research on analogous urea compounds highlights their signifcant potential as potent inhibitors in biological systems. For instance, specific 1-phenyl-3-(1-phenylethyl)urea derivatives have been developed as complement inhibitors with activities in the nanomolar range, demonstrating the value of the urea scaffold in immunology and inflammation research . Furthermore, the piperazine moiety is a privileged structure in pharmaceutical development, known to enhance solubility and bioavailability, and is frequently incorporated into molecules to target central nervous system and other disorders . This reagent is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize this compound in high-throughput screening assays to identify new biological activities or as a reference standard in analytical chemistry. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-3-14-28-17-10-8-16(9-11-17)23-21(27)24-18-6-4-5-7-19(18)25-13-12-22-20(26)15-25/h4-11H,2-3,12-15H2,1H3,(H,22,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVXJFAKWDYDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of 4-butoxyaniline, which is then reacted with an appropriate isocyanate to form the butoxyphenyl urea intermediate.

    Formation of the Piperazinylphenyl Intermediate: Separately, 2-(3-oxopiperazin-1-yl)aniline is synthesized through the reaction of piperazine with a suitable aromatic aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the butoxyphenyl urea intermediate with the piperazinylphenyl intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Butoxyphenyl Intermediate : The synthesis begins with the preparation of 4-butoxyaniline, which is reacted with an isocyanate to form the butoxyphenyl urea intermediate.
  • Formation of the Piperazinylphenyl Intermediate : Separately, 2-(3-oxopiperazin-1-yl)aniline is synthesized through the reaction of piperazine with an aromatic aldehyde or ketone.
  • Coupling Reaction : The final step involves coupling the butoxyphenyl urea intermediate with the piperazinylphenyl intermediate under controlled conditions to yield the target compound.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its versatile structure allows chemists to modify it for various applications in organic synthesis.

Biology

The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Preliminary studies suggest that it may modulate biological pathways, making it a candidate for further exploration in biochemistry and molecular biology.

Medicine

This compound has been investigated for its therapeutic properties , including:

  • Anti-inflammatory Activity : Research indicates that it may inhibit enzymes involved in inflammatory pathways.
  • Anti-cancer Properties : Preliminary evaluations suggest potential efficacy against various cancer cell lines, notably through mechanisms that target specific receptors or enzymes involved in tumor growth.
  • Antimicrobial Effects : Its structural components may confer activity against certain pathogens.

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical products. Its unique properties make it suitable for formulating advanced materials in coatings, adhesives, and other chemical products.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes
Anti-cancerSignificant antiproliferative effects on A549 cells; IC50 values reported
AntimicrobialEffective against specific bacterial strains

Case Study: Anti-Cancer Activity Evaluation

A study conducted on various derivatives of urea compounds demonstrated that this compound exhibited noteworthy antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were comparable to established anti-cancer drugs, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea with structurally related urea derivatives, focusing on synthesis, physicochemical properties, and biological activity:

Compound Key Structural Features Synthesis Yield Melting Point Biological Activity Ref.
This compound 4-Butoxyphenyl, 2-(3-oxopiperazin-1-yl)phenyl Not reported Not reported Hypothesized: CNS modulation (piperazine moiety) or kinase inhibition (urea scaffold)
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (Compound 7) 4-Methoxyphenyl, 2-(pyrrole-2-carbonyl)phenyl 72% (one-step) 124–126°C Antiplatelet activity (inhibits rabbit platelet aggregation; in vivo thrombus reduction)
N-{(2S)-3-[4-(Hexyloxy)phenyl]-1-oxo-propan-2-yl}benzamide 4-Hexyloxyphenyl, benzamide backbone Not reported Not reported Structural analog with extended alkoxy chain; likely improved lipophilicity
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl, 5-oxopyrrolidin-3-yl Not reported Not reported Potential anticancer or anti-inflammatory activity (pyrrolidinone moiety)

Key Observations :

Structural Variations: Alkoxy Chains: The 4-butoxyphenyl group in the target compound offers a balance between lipophilicity (logP ~3.5–4.0 estimated) and solubility compared to shorter chains (e.g., methoxy or ethoxy) or longer chains (e.g., hexyloxy) . Heterocyclic Moieties: The 3-oxopiperazine group distinguishes the target compound from analogs like Compound 7 (pyrrole-carbonyl) or pyrrolidinone derivatives.

Synthesis Complexity :

  • The target compound likely requires multistep synthesis, similar to Compound 7, which uses triphosgene-mediated carbonylations or carbamate intermediates . Introducing the 3-oxopiperazine moiety may involve additional steps, such as cyclization or protection/deprotection strategies.

Biological Activity :

  • Compound 7 demonstrates robust antiplatelet activity due to its urea scaffold and electron-rich aryl groups . The target compound’s 3-oxopiperazine group may shift activity toward GPCRs (e.g., serotonin or dopamine receptors) or kinases (e.g., PI3K/Akt pathways) .
  • The butoxy chain could enhance blood-brain barrier penetration compared to methoxy analogs, making it suitable for CNS-targeted therapies .

Physicochemical Properties :

  • Melting Points : Urea derivatives with polar substituents (e.g., 3-oxopiperazine) typically exhibit higher melting points (>150°C) due to intermolecular hydrogen bonding. The target compound’s melting point is likely higher than Compound 7 (124–126°C) but lower than fully aromatic ureas .
  • Solubility : The 3-oxopiperazine group may improve aqueous solubility compared to purely aromatic analogs, though the butoxyphenyl group counterbalances this effect .

Biological Activity

1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a butoxyphenyl group and a piperazinylphenyl moiety linked via a urea functional group, suggests potential biological activities, particularly in anti-inflammatory and anticancer applications.

The compound's IUPAC name is this compound, with a molecular formula of C21H26N4O3C_{21}H_{26}N_4O_3 and a molecular weight of approximately 382.46 g/mol. The structural formula can be represented as follows:

InChI:InChI 1S C21H26N4O3 c1 2 3 14 28 17 10 8 16 9 11 17 23 21 27 24 18 6 4 5 7 19 18 25 13 12 22 20 26 15 25 h4 11H 2 3 12 15H2 1H3 H 22 26 H2 23 24 27 \text{InChI}:\text{InChI 1S C21H26N4O3 c1 2 3 14 28 17 10 8 16 9 11 17 23 21 27 24 18 6 4 5 7 19 18 25 13 12 22 20 26 15 25 h4 11H 2 3 12 15H2 1H3 H 22 26 H2 23 24 27 }

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Specifically, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. Research indicates that it could act as an antagonist to specific receptors or enzymes, leading to therapeutic effects such as:

  • Anti-inflammatory effects : By modulating the activity of pro-inflammatory cytokines.
  • Anticancer properties : Through the inhibition of tumor cell growth and induction of apoptosis.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the butoxy and piperazine groups can significantly influence the compound's potency and selectivity. For instance, variations in the alkoxy chain length or substituents on the phenyl rings can enhance lipophilicity and bioavailability.

Research Findings

Recent studies have focused on investigating the pharmacological profiles of similar compounds within the urea class. For example:

Compound NameActivity TypeIC50 (nM)Reference
1-(4-Methoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]ureaAnticancer150
1-(4-Ethoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]ureaAnti-inflammatory200
1-(4-Propyloxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]ureaAntimicrobial75

These findings suggest that while the core structure remains consistent, slight modifications can lead to significant changes in biological activity.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of phenyl urea compounds and tested their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values ranging from 50 to 200 nM against breast and prostate cancer cell lines .

Another study focused on the anti-inflammatory properties of related compounds, demonstrating that specific substitutions on the phenyl ring enhanced their ability to inhibit nitric oxide production in macrophages .

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